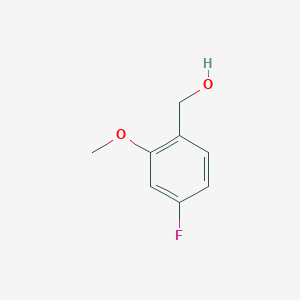

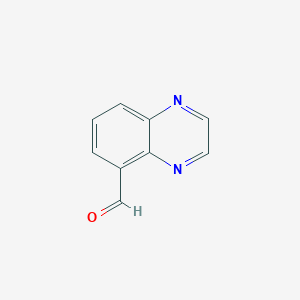

3-(3-氟苯基)丙醇

描述

Synthesis Analysis

The synthesis of complex fluorinated compounds is a topic of significant interest due to their potential applications in various fields. In the first paper, the authors describe the synthesis of (E)-1-(((3-fluoro-4-morpholinophenyl)imino)methyl)napthalen-2-ol, a compound that includes a 3-fluorophenyl group. The synthesis process involves the formation of an imine linkage and the use of single-crystal X-ray diffraction to determine the molecular structure. This method provides a clear understanding of the arrangement of atoms within the crystal lattice and the overall geometry of the molecule .

Molecular Structure Analysis

The molecular structure of the synthesized compound is further analyzed using computational methods such as Austin Model-1 (AM1), SCF-MM2, and DFT/B3LYP. These methods allow for the comparison of structural parameters in the gaseous state under vacuum to those in the crystalline solid state. The paper reports shifts in bond lengths, bond angles, and dihedral angles when comparing the solid-state structure obtained by single-crystal XRD with the gas-phase structure evaluated by computational methods .

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of 3-(3-Fluorophenyl)propan-1-ol, they do provide insights into the reactivity of similar fluorinated compounds. For instance, the third paper discusses the synthesis of a related compound, 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, which involves the reaction of phenol with hexafluoroacetone. This reaction is catalyzed by methanesulfonic acid and results in the formation of strong intermolecular hydrogen bonds in the crystal . Such information can be extrapolated to hypothesize about the reactivity of 3-(3-Fluorophenyl)propan-1-ol, which may also form hydrogen bonds due to the presence of a hydroxyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often unique due to the presence of fluorine atoms. The papers suggest that these properties can be studied using various spectroscopic methods and computational models. For example, the second paper discusses the vibrational and electronic structure of 3-amino-3-(4-fluorophenyl)propionic acid, which is characterized using IR and Raman spectroscopy, complemented by computational methods such as NBO, AIM, and NCI. These methods reveal details about hydrogen bonding and electronic charge delocalization . Similarly, the properties of 3-(3-Fluorophenyl)propan-1-ol could be studied using these techniques to gain insights into its behavior and potential applications.

科学研究应用

环化和复合物形成

3-(3-氟苯基)丙醇可以通过环化反应形成色苯。这个过程可以通过铬三羰基配合物或通过铑(III)阳离子的作用发生,就像对取代氟苯基丙醇进行的研究所示(Houghton, Voyle, & Price, 1980)。类似的反应涉及3-(2-氟苯基)丙醇的铬三羰基配合物也已被观察到,导致色苯或分子间亲核取代产物的形成(Houghton, Voyle, & Price, 1983)。

抗菌活性

合成的涉及3-(3-氟苯基)丙醇的化合物显示出抗菌活性。例如,从2-(4-氟苯基)-1-(2-羟基-4-甲氧基苯基)丙酮合成的新化合物展示了这种性质(Nagamani, Anjaiah, Praveen, & Jalapathi, 2018)。

立体化学应用

该化合物在立体化学中有应用,如微生物还原相关氟化合物以产生高对映纯度物质,例如1-氟-3-(对甲苯磺酰基)丙醇(Bernardi et al., 1988)。

酶促合成

利用类似化合物如3-氯-1-(4-氟苯基)丙醇的脂肪酶催化合成过程,可以产生特定醇的两个对映体。这展示了这类化合物在酶促反应中的相关性(Pop et al., 2011)。

药物研究

衍生自3-(3-氟苯基)丙醇的衍生物,如1-(4-(2-((双(4-氟苯基)甲基)亚砜基)乙基)-哌嗪-1-基)-丙醇,已被研究其作为多巴胺转运体抑制剂的潜力,在精神刺激物滥用的临床前模型中显示出前景(Slack et al., 2020)。

光谱分析

该化合物及其衍生物已成为光谱研究的对象,如对4-(3-氟苯基)-1-(丙酮-2-基)-硫脲肼的振动光谱研究,提供了关于分子几何和电子性质的见解(Sert et al., 2014)。

缓蚀

从化合物如1,3-二氨基-丙醇衍生的三级胺已被合成并显示出在抑制碳钢腐蚀方面的有效性,这在工业应用中是相关的(Gao, Liang, & Wang, 2007)。

安全和危害

属性

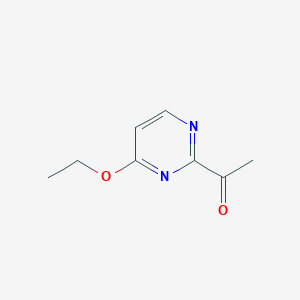

IUPAC Name |

3-(3-fluorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXWCHEGRBQAVQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60565822 | |

| Record name | 3-(3-Fluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Fluorophenyl)propan-1-OL | |

CAS RN |

156868-83-6 | |

| Record name | 3-(3-Fluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{4-[(2-Ethyl-5,7-dimethyl-3h-imidazo[4,5-b]pyridin-3-yl)methyl]-2,6-dipropylphenoxy}(phenyl)acetic acid](/img/structure/B130098.png)

![7-Methyl-1,4-dihydrothieno[2,3-B]pyrazine-2,3-dione](/img/structure/B130100.png)